

K-975: A Potent TEAD Inhibitor Targeting the Hippo Signaling Pathway

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Compound of Interest

Compound Name: K-975

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation, often leading to the hyperactivation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), is a hallmark of various cancers. The interaction of YAP/TAZ with the TEAD (transcriptional enhanced associate domain) family of transcription factors is the final and crucial step in the canonical Hippo pathway, driving the expression of genes that promote cell proliferation and inhibit apoptosis. **K-975** has emerged as a potent and selective small molecule inhibitor of this interaction. This technical guide provides a comprehensive overview of the mechanism of action of **K-975**, its effects on the Hippo signaling pathway, quantitative data from key experiments, and detailed experimental protocols.

Introduction to the Hippo Signaling Pathway and K-975

The Hippo pathway is a complex signaling cascade that controls organ size by regulating cell proliferation and apoptosis.^[1] Key components of this pathway in mammals include the kinase cassette consisting of MST1/2 and LATS1/2.^{[1][2]} When the Hippo pathway is active, LATS1/2 phosphorylates YAP and TAZ, leading to their cytoplasmic retention and degradation, thus

preventing their nuclear entry and interaction with TEAD transcription factors.[1][2] In many cancers, the Hippo pathway is inactivated, allowing YAP and TAZ to translocate to the nucleus, bind to TEADs, and initiate a pro-tumorigenic transcriptional program.[1][3][4]

K-975 is an orally active, small molecule inhibitor that directly targets the YAP/TAZ-TEAD interaction.[5][6] It has been identified as a pan-TEAD inhibitor with high selectivity and potent anti-tumor activity, particularly in malignant pleural mesothelioma (MPM).[3][4]

Mechanism of Action of K-975

K-975 exerts its inhibitory effect by covalently binding to a conserved cysteine residue (Cys359 in TEAD1) located within the palmitate-binding pocket of TEAD proteins.[3][5][7] This covalent modification sterically hinders the interaction between TEADs and their co-activators, YAP and TAZ, thereby inhibiting the formation of the active transcriptional complex.[3][4] X-ray crystallography has confirmed the direct binding of **K-975** to this specific cysteine residue.[3][8] Furthermore, **K-975** has been shown to inhibit the auto-palmitoylation of TEADs, a post-translational modification crucial for their stable interaction with YAP/TAZ.[3][7][8]

Quantitative Data on the Effects of K-975

The efficacy of **K-975** has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of **K-975**

Cell Line	Cancer Type	Assay	Endpoint	Value	Incubation Time	Reference
NCI-H226	Malignant Pleural Mesothelioma	Cell Proliferation	GI50	~20 nM	Not Specified	[8]
NCI-H661/CTG F-Luc	Non-Small-Cell Lung Cancer	Reporter Assay	Max Inhibition	~70%	24 h	[5]
NF2-non-expressing MPM cell lines	Malignant Pleural Mesothelioma	Cell Proliferation	IC50	Potently Inhibited	144 h	[3]
MSTO-211H	Malignant Pleural Mesothelioma	Cell Proliferation	IC50	< 1 μ M	Not Specified	[9]
NCI-H2052	Malignant Pleural Mesothelioma	Cell Proliferation	IC50	< 1 μ M	Not Specified	[9]

Table 2: In Vivo Efficacy of **K-975**

Xenograft Model	Cancer Type	Dosage	Administration Route	Outcome	Reference
NCI-H226 s.c. xenograft	Malignant Pleural Mesothelioma	10, 30, 100, and 300 mg/kg	Oral (twice a day for 14 days)	Strong anti-tumor effect	[3]
MSTO-211H s.c. xenograft	Malignant Pleural Mesothelioma	30, 100, and 300 mg/kg	Oral (twice a day for 14 days)	Strong anti-tumor effect	[3]
MPM xenograft models	Malignant Pleural Mesothelioma	10-300 mg/kg	Oral (twice a day for 14 days)	Inhibited tumor growth	[5]

Table 3: Effect of **K-975** on Downstream Gene Expression in NCI-H226 cells (24h incubation)

Gene	Change in mRNA Expression	Concentration Range	Reference
CTGF	Decreased	1-10000 nM	[5]
IGFBP3	Decreased	1-10000 nM	[5]
NPPB	Decreased	1-10000 nM	[5]
FBXO32	Increased	1-10000 nM	[5]

Experimental Protocols

Cell Proliferation Assay

- Cell Seeding: Plate malignant pleural mesothelioma (MPM) cell lines in 96-well plates at an appropriate density.
- Compound Treatment: After 24 hours, treat the cells with varying concentrations of **K-975** (e.g., 0.1 nM to 10,000 nM).[\[5\]](#) Include a DMSO-treated control group.

- Incubation: Incubate the plates for 144 hours.[\[5\]](#)
- Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
- Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) or half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

CTGF Reporter Assay

- Cell Transfection: Transfect NCI-H661 cells with a CTGF promoter-luciferase reporter plasmid.
- Compound Treatment: Treat the transfected cells with a range of **K-975** concentrations (e.g., 0.1 nM to 10,000 nM) for 24 hours.[\[5\]](#)
- Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
- Data Normalization: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

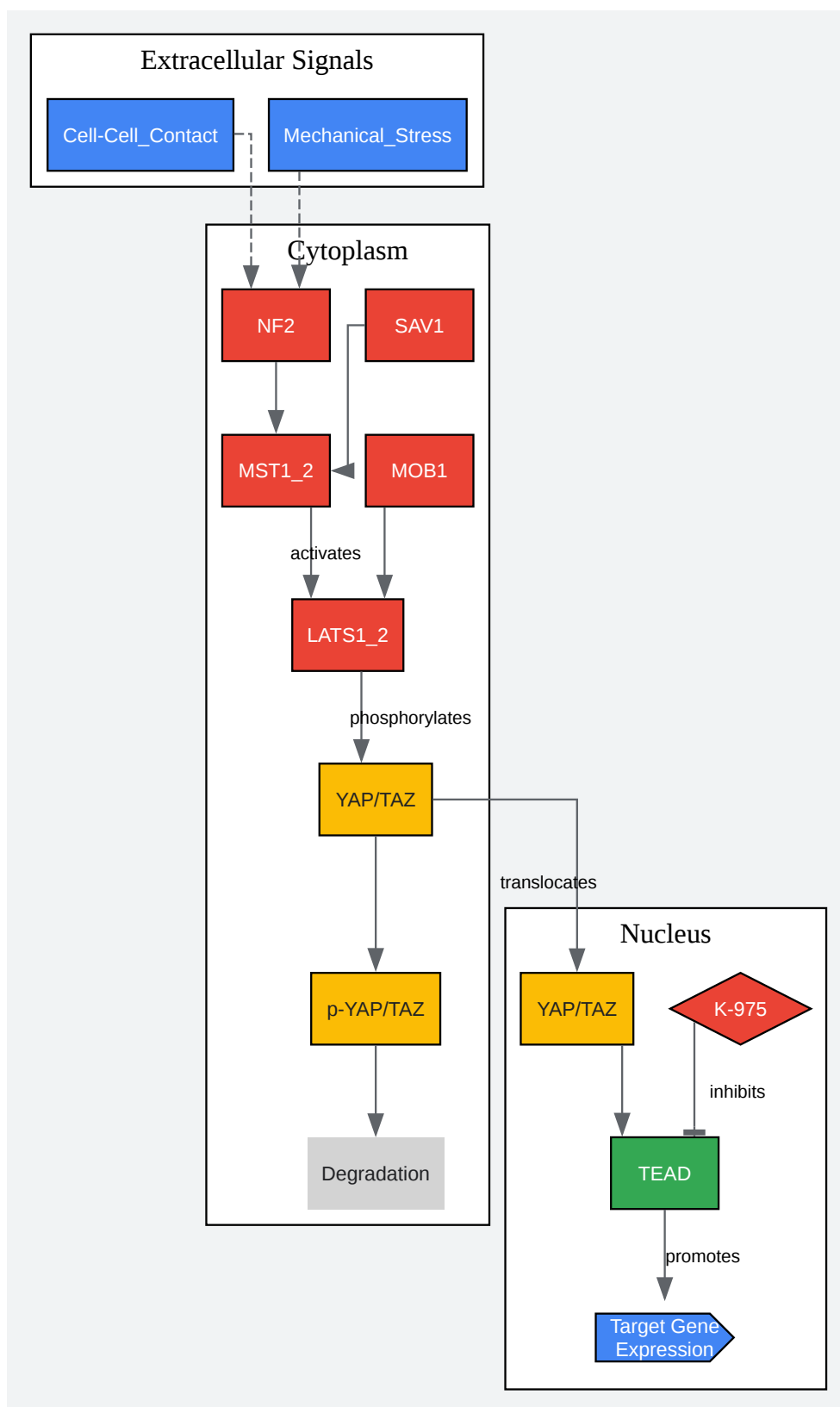
Halo-tag Pull-down Assay for Protein-Protein Interaction

- Cell Transfection: Transfect NCI-H226 cells with constructs expressing Halo-tagged YAP or TAZ.
- Compound Treatment: Treat the cells with **K-975** (e.g., 10-10000 nM) for 24 hours.[\[5\]](#)
- Cell Lysis and Pull-down: Lyse the cells and perform a pull-down using HaloLink resin to capture the Halo-tagged protein and its interacting partners.
- Western Blotting: Elute the captured proteins and analyze the presence of endogenous TEAD1 and TEAD4 by Western blotting using specific antibodies.

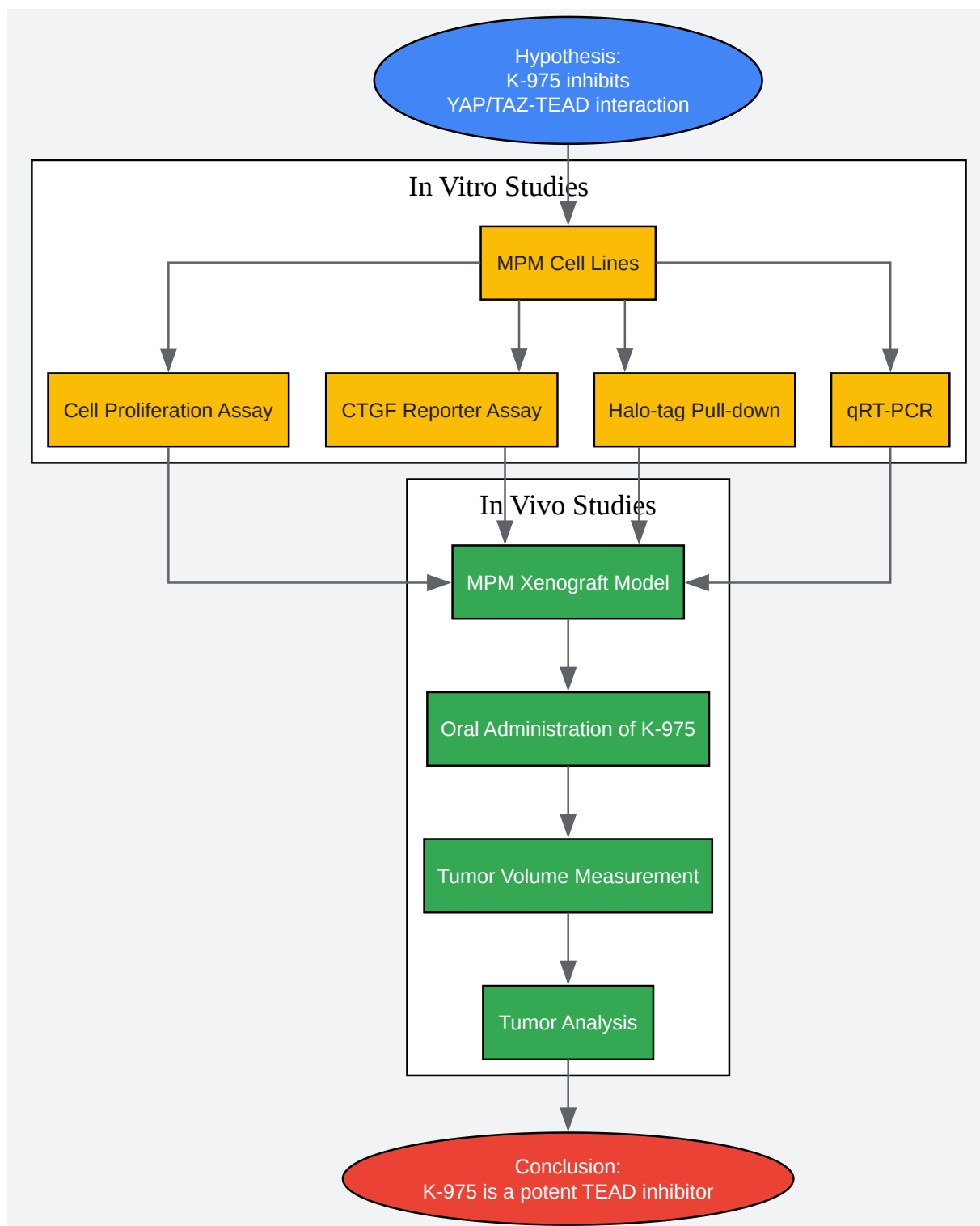
In Vivo Xenograft Studies

- Animal Model: Use immunodeficient mice (e.g., SCID mice).[3]
- Tumor Implantation: Subcutaneously inject human MPM cells (e.g., NCI-H226 or MSTO-211H) into the flanks of the mice.[3]
- Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer **K-975** orally twice a day for 14 days at specified doses (e.g., 10, 30, 100, 300 mg/kg) suspended in a vehicle like 0.5% methylcellulose.[3][5]
- Tumor Measurement: Measure tumor volume regularly using calipers.
- Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for further analysis, such as gene expression profiling of YAP/TAZ-TEAD target genes.

Visualizations

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Caption: The Hippo Signaling Pathway and the inhibitory action of **K-975** on the YAP/TAZ-TEAD complex.



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Caption: A typical experimental workflow for evaluating the efficacy of **K-975**.

Conclusion

K-975 represents a significant advancement in the development of targeted therapies for cancers driven by the Hippo pathway. Its well-defined mechanism of action, potent inhibitory activity against the YAP/TAZ-TEAD interaction, and demonstrated anti-tumor efficacy in preclinical models make it a promising candidate for further clinical investigation.[3][4] This technical guide provides a foundational understanding of **K-975** for researchers and drug development professionals, summarizing the critical data and methodologies for its evaluation. Further research may focus on identifying predictive biomarkers for **K-975** sensitivity and exploring its potential in combination with other anti-cancer agents.[3]

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